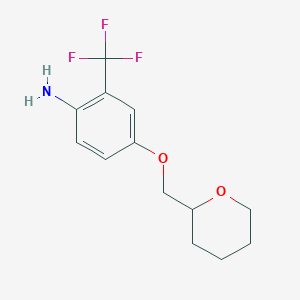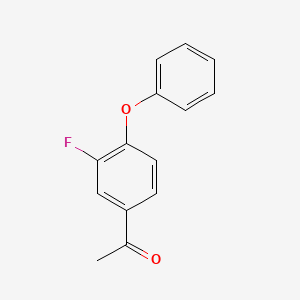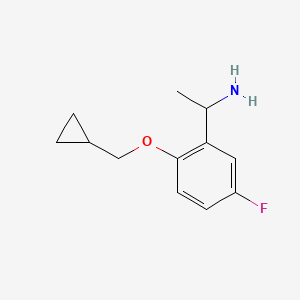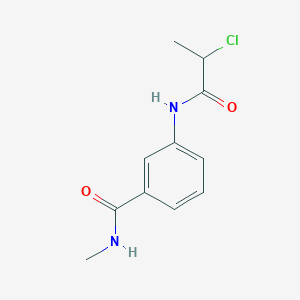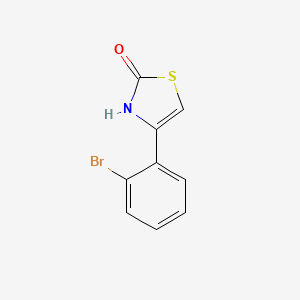
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
概要
説明
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic organic compound that features a thiazole ring fused with a bromophenyl group
作用機序
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . The bromophenyl group might also contribute to the biological activity of the compound.
Biochemical Pathways
Thiazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
生化学分析
Biochemical Properties
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition . This interaction involves the formation of a stable complex between the compound and the enzyme’s active site, preventing the breakdown of acetylcholine. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a gradual degradation over time . Long-term exposure to this compound has been associated with sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can induce toxicity, leading to adverse effects such as neurotoxicity, oxidative stress, and organ damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through lipid bilayers and interaction with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its biochemical activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzaldehyde with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反応の分析
Types of Reactions
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
- 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
- 4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one
Uniqueness
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the specific positioning of the bromine atom on the phenyl ring can affect the compound’s electronic properties and its overall stability.
特性
IUPAC Name |
4-(2-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWFFQPHDOTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
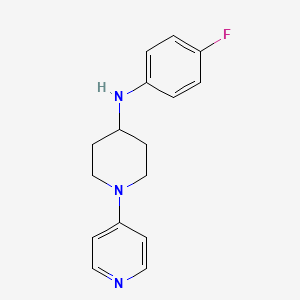
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
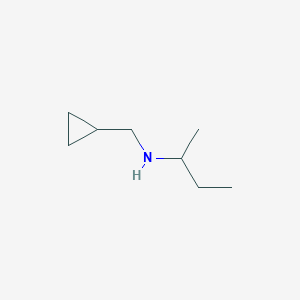
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
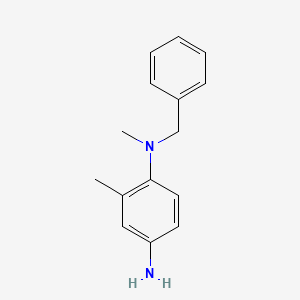
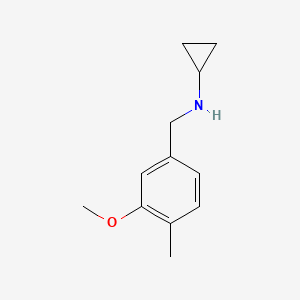
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
